molecular formula C6H10O4 B013529 Conduritol A CAS No. 526-87-4

Conduritol A

Cat. No. B013529
CAS RN: 526-87-4
M. Wt: 146.14 g/mol
InChI Key: LRUBQXAKGXQBHA-GUCUJZIJSA-N
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Description

Synthesis Analysis

A novel and stereospecific synthesis of Conduritol A was developed from cyclohexa-1,4-diene, introducing hydroxy groups through KMnO4 oxidation followed by photo-oxygenation, with suitable ring-opening reactions yielding the desired compound (Sütbeyaz, SeÇen, & Balci, 1988). Another approach involves synthesizing Conduritol A and other derivatives from cyclohexenylsilane intermediates, showcasing the versatility of synthetic strategies for obtaining these compounds (Heo, Holson, & Roush, 2003).

Molecular Structure Analysis

The molecular structure of Conduritol A, like other conduritols, is based on a cyclohexene ring with multiple hydroxyl groups attached. This structure has been elucidated through various synthetic routes and analytical techniques, providing insights into its chemical behavior and reactivity.

Chemical Reactions and Properties

Conduritol A undergoes various chemical reactions due to its polyhydroxylated structure. For instance, selective Peterson elimination reactions and Fleming-Tamao oxidations have been applied to synthesize cyclitol derivatives from precursors (Heo, Holson, & Roush, 2003). These reactions underscore the compound's versatility and its potential as a building block in organic synthesis.

Physical Properties Analysis

While specific studies detailing the physical properties of Conduritol A were not identified in the search, the physical properties of compounds like Conduritol A generally include solubility in various solvents, melting points, and specific optical rotations. These properties are critical for purification and characterization processes in synthetic chemistry.

Chemical Properties Analysis

The chemical properties of Conduritol A are largely defined by its functional groups. The hydroxyl groups make it a polyol, allowing for various chemical modifications and reactions such as esterification, etherification, and oxidation. These chemical properties enable the synthesis of a wide range of derivatives with potential biological activities.

Scientific Research Applications

  • Phosphoinositide-based Signaling Processes : Conduritol A is useful in studying phosphoinositide-based signaling processes and their structure-activity relationships in intracellular signal transduction events (Kwon, Lee, & Chung, 2002).

  • Chemistry Research : It also has potential applications in the field of chemistry (Sütbeyaz, SeÇen, & Balcı, 1988).

  • Medical Research - Diabetes and Immune Function : Conduritol A can reduce fasted blood sugar, increase serum insulin, and enhance antioxidant ability, which could improve immune function and decrease fasted blood sugar (Wei et al., 2008).

  • Ring Closing Metathesis (RCM) Reactions : It is useful in ring closing metathesis (RCM) reactions, especially when using ruthenium carbene complex (Ackermann, Tom, & Fürstner, 2000).

  • Preventing Diabetic Cataracts : Conduritol A from Gymnema sylvestre significantly prevented diabetic rats from developing cataracts by inhibiting lens aldose reductase (Miyatake et al., 1994).

  • Glucosidase Inhibitory Action : Synthesized indole conduritol derivatives show effective glucosidase inhibitory action, potentially useful in treating diabetes, viral infections, lysosomal storage diseases, and cancers (Çavdar, Talaz, & Ekinci, 2012).

  • Hypoglycemic Effects and Glucose Tolerance Improvement : Conduritol A from Gymnema sylvestre stems has shown hypoglycemic effects and can improve glucose tolerance in diabetic mice and normal mice (Ru-mei, 2011).

  • Modulating Insulin Release : Conduritols A and B can modulate the release of insulin from isolated pancreatic islets in both stimulatory and inhibitory ways, depending on glucose concentration (Billington et al., 1994).

  • Depressing Blood Sugar Levels and Inhibiting Glucose Absorption : Conduritol A effectively depresses blood sugar levels and inhibits intestinal glucose absorption in rats (Miyatake et al., 1993).

Future Directions

: Miyatake, K., et al. Isolation of Conduritol A from Gymnema sylvestre and Its Effects against Intestinal Glucose Absorption in RatsBioscience, Biotechnology, and Biochemistry, Volume 57, Issue 12, 1993, Pages 2184–2185. : General Method for the Synthesis of (−)-Conduritol C and Its Derivatives. Molecules, 2018, 23, 1653. DOI: 10.3390/molecules23071653.

properties

IUPAC Name

(1S,2R,3S,4R)-cyclohex-5-ene-1,2,3,4-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c7-3-1-2-4(8)6(10)5(3)9/h1-10H/t3-,4+,5+,6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUBQXAKGXQBHA-GUCUJZIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(C(C(C1O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[C@@H]([C@H]([C@H]([C@@H]1O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90894915
Record name Conduritol A
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Conduritol A

CAS RN

526-87-4
Record name Conduritol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=526-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Conduritol A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Conduritol A
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CONDURITOL A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QL4Q1FZ32P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Compound 7 was readily obtained in large quantity and enantiomerically pure form by the biotransformation of iodobenzene using the genetically engineered micro-organism E. coli JM109 (pDTG601) which over expresses toluene dioxygenase (TDO), the enzyme responsible for this dihydroxylation reaction. In the first step of the reaction sequence, cis-1,2-dihydrocatechol 7 was converted into the corresponding acetonide, 8, under standard conditions. The acetonide was immediately reacted with ml-chloroperbenzoic acid (m-CPBA) so as to produce, in a completely regio- and diastereo-selective manner, the epoxide 10. This compound represented a potent electrophile which reacted with a range of nucleophiles at the allylic carbon of the epoxide ring so as to give conduritol and conduramine derivatives. In particular, reaction of compound 10 with 1,6-hexadiamine in dichloromethane at 18° C. for 4 days gave the dimeric species 11 in quantitative yield. The readily obtained bis-acetamido-derivative, 12, of the latter compound was subject to a Pd[0]-mediated carbomethoxylation reaction thereby producing the diester 13 wherein each six-membered ring incorporates an exocyclic carbon in an appropriate oxidation state as required for elaboration to pseudo-sugars.
Name
cis-1,2-dihydrocatechol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
acetonide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
acetonide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Acetonide 31 made as described above, (209 mg, 1.12 mmol) was dissolved in a mixture of AcOH/THF/H2O (2:1:1, 3 mL). The solution was stirred at 60° C. for 6 h. The solvent was evaporated and 164 mg (1.1 mmol, 99% yield) of Conduritol F was obtained. An analytical sample was obtained after recrystallization from MeOH-ether. Rf =0.18 (CHCl3 --MeOH, 4:1); mp=131°-132° C. (lit* 129°-130° C.); [α]20D =-84 (c 0.71, MeOH) (lit.* -70.5°, MeOH); IR (KBr) υ 3283, 2920, 1420, 1102, 1061 cm-1 ; 1H NMR (CDCl3) δ 5.79 (1H, ddd, J=10.0, 4.7, 1.9 Hz), 5.71 (1H, dd, J=10.0, 1.9 Hz), 4.15 (1H, t, J=4.3 Hz), 3.92 (1H, dt, J=7.5, 1.6 Hz), 3.61 (1H, dd, J=10.4, 7.7 Hz), 3.41 (1H, dd, J=10.4, 4.2 Hz); 13C NMR (CDCl3) δ 133.8 (CH), 128.1 (CH), 74.1 (CH), 73.8 (CH), 72.7 (CH), 68.0 (CH); MS (El) m/z (rel. intensity) 128 (8), 110 (11), 99 (98), 86 (100); Anal. Calcd for C6H10O4 : C, 49.31; H, 6.90; Found: C, 49.30; H, 6.94.
Name
Acetonide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
AcOH THF H2O
Quantity
3 mL
Type
reactant
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Conduritol A
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Conduritol A
Reactant of Route 3
Conduritol A
Reactant of Route 4
Conduritol A
Reactant of Route 5
Conduritol A
Reactant of Route 6
Conduritol A

Citations

For This Compound
307
Citations
F Abe, T Yamauchi, K Honda… - Chemical and …, 2000 - jstage.jst.go.jp
… Marsdenia tomentosa MORREN er DECAISNE and cyclitols such as conduritol A, conduritol F and their glucosides in this plant are involved in host-recognition,3) we have investigated …
Number of citations: 26 www.jstage.jst.go.jp
J Duchek, DR Adams, T Hudlicky - Chemical reviews, 2011 - ACS Publications
… MeOH to provide conduritol A (56) and conduritol D (57). Dihydroxylation of conduritol A (56) … Epoxidation of conduritol A (57) and opening of epoxide 58 with aqueous acid at elevated …
Number of citations: 149 0-pubs-acs-org.brum.beds.ac.uk
MS Gultekin, M Celik, M Balci - Current Organic Chemistry, 2004 - ingentaconnect.com
… the introduction section, conduritol-A is a natural product and was isolated first by Kübler in 1908 [1]. The first successful and non-stereospecific synthesis of conduritol-A was carried out …
K Honda, H Ômura, N Hayashi, F Abe… - Journal of chemical …, 2004 - Springer
… response from females than conduritol A when tested at the same … However, the oviposition-stimulatory activity of conduritol A … of a large amount of conduritol A and small amounts …
K Miyatake, S Takenaka, T Fujimoto… - Bioscience …, 1993 - academic.oup.com
… When conduritol A was added to the mucosal fluid at three different concentrations (0.05, 0.1… mM of conduritol A. We also investigated the inhibitory action of conduritol A on postprandial …
Number of citations: 33 0-academic-oup-com.brum.beds.ac.uk
S Knapp, RM Ornaf, KE Rodriques - Journal of the American …, 1983 - ACS Publications
… conduritol A (… conduritol A derivative 13. Either the acetonide or the (benzyloxy)methyl groups18 could be removed from 13 selectively, and sequential deprotection afforded conduritol A …
Number of citations: 73 0-pubs-acs-org.brum.beds.ac.uk
K Miyatake, G Kensho, T Fujimoto… - Bioscience …, 1994 - Taylor & Francis
… found in that respect between both groups with and without the conduritol A treatment (Table I). Then we studied the effect of conduritol A on the development of cataracts; ie, a diabetic …
W Worawalai, E Rattanangkool, A Vanitcha… - Bioorganic & medicinal …, 2012 - Elsevier
… Currently, as a vital motif in potent anticancer narciclasine 2 and antidiabetic conduritol A, 3 facile and efficient synthetic approaches have been developed to produce optically pure …
YU Kwon, C Lee, SK Chung - The Journal of Organic Chemistry, 2002 - ACS Publications
… aminoconduritols act as inhibitors of glycosidases, 13 cyclophellitols have proven to be potent inhibitors of human immunodeficiency virus (HIV) and glycosidases, 14 and conduritol A …
Number of citations: 61 0-pubs-acs-org.brum.beds.ac.uk
G Aydın, S Çol, E Karakılıç, M Emirik, A Baran - Tetrahedron, 2023 - Elsevier
… By elution on silica-gel with EtOAc/n-Hexane; 1:4 using a short column and evaporation of collecting solution afforded benzo-bromo tri acetate 20 (65% yield) with conduritol-A structure …

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